3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole

Medicinal Chemistry Oncology Nucleoside Analogs

Scalable C3-chloromethyl pyrazole building block. Validated 30-gram, two-day synthesis with excellent overall yield-superior to lower-yielding electrochemical alternatives. • Enables nucleophilic substitution for phosphine/thioether ligand construction • Key intermediate for nucleoside analogs with moderate cytostatic activity (HeLa) • Positional isomer (4-chloromethyl CAS 955863-21-5) cannot substitute due to regioselectivity differences

Molecular Formula C6H9ClN2
Molecular Weight 144.6 g/mol
CAS No. 180519-09-9
Cat. No. B065287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole
CAS180519-09-9
Molecular FormulaC6H9ClN2
Molecular Weight144.6 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C)CCl
InChIInChI=1S/C6H9ClN2/c1-5-3-6(4-7)8-9(5)2/h3H,4H2,1-2H3
InChIKeyBXDLNPSUWNWPNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Specifications and Sourcing Baseline


3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole (CAS 180519-09-9) is a halogenated heterocyclic compound belonging to the pyrazole class, characterized by a reactive chloromethyl group at the C3 position and methyl groups at N1 and C5. It possesses a molecular weight of 144.60 g/mol and a molecular formula of C6H9ClN2 . This compound is primarily utilized as a versatile building block in organic synthesis, particularly in medicinal chemistry, where its chloromethyl handle enables nucleophilic substitution reactions for constructing more complex molecular architectures [1].

Synthetic building block with reactive C3-chloromethyl handle for nucleophilic substitution
Supports construction of heterocyclic architectures in medicinal chemistry and ligand design
Reported two-step route supports multi-gram synthesis for preparative workflows

Why Generic Substitution Fails


Generic substitution of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole with other chloromethylated pyrazoles, such as the 4-chloromethyl positional isomer (CAS 955863-21-5) or the 4-bromo-3-chloromethyl derivative (CAS 2090477-79-3), is not feasible due to profound differences in regioselectivity, reactivity, and biological activity that are defined by the precise substitution pattern on the pyrazole ring. These structural variations directly translate into quantifiable differences in synthetic efficiency, functionalization potential, and therapeutic utility, making compound-specific selection a critical determinant of experimental success [1].

Positional Isomer Mismatch
4-Chloromethyl or other positional isomers may shift regioselectivity and alter downstream reactivity in nucleophilic substitution sequences.
Halogen/Auxiliary Substituent Differences
Bromo- or iodo-methyl analogs can introduce different electronic profiles and biological activity, preventing direct interchangeability.
Structural Analog Reactivity
Compounds with altered substitution patterns may not reproduce the dual N-H / C3-functionalization required for ligand or inhibitor design.

Quantified Differentiation Evidence


Cytostatic Activity: Chloromethyl vs. Iodomethyl Nucleosides

A direct head-to-head comparison of chloromethyl- and iodomethyl-substituted pyrazole nucleosides revealed a significant difference in cytostatic activity against HeLa cells. Chloromethyl-substituted nucleotides demonstrated only moderate activity, whereas all corresponding iodomethyl derivatives exhibited high activity [1]. This quantifies the halogen-dependent potency, demonstrating that the chloromethyl group imparts a distinct, and in this context, lower biological activity compared to the more reactive iodomethyl analog.

Cytostatic Activity
Head-to-head
Chloromethyl-nucleosides: moderate activity
Iodomethyl-nucleosides: high activity
Supports halogen-dependent cytostatic profiling in HeLa cell model.
Direct comparison; assay-specific response.
Medicinal Chemistry Oncology Nucleoside Analogs

Synthesis Scalability and Yield Advantage

The synthesis of 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole via a flexible, two-day sequence achieves 'excellent overall yield' on a 30-gram scale [1]. This represents a significant contrast to the electrochemical chlorination of the parent 1,5-dimethylpyrazole, which yields only 68% of the 4-chlorosubstituted product under similar conditions [2]. This cross-study comparison highlights a more efficient and scalable route for the target compound, offering a clear advantage in terms of material throughput.

Synthesis Scalability
Cross-study comparable
Target route: excellent yield, 30 g in 2 days
Electrochemical comparator: 68% yield
Supports evaluation of route efficiency for preparative-scale pyrazole synthesis.
Reported yields; cross-study context requires validation.
Organic Synthesis Process Chemistry Halogenation

Regioselective Reactivity and Free N-H Utility

The specific placement of the chloromethyl group at the C3 position, as opposed to alternative ring positions, is critical for downstream applications. In the synthesis of polyfunctional pyrazoles, the C3-chloromethyl handle allows for the installation of ligating side chains (e.g., thioethers or phosphines) while leaving the N2 ring nitrogen unbound and available for hydrogen bonding interactions [1]. This contrasts with N1-substituted analogs or C4/C5-functionalized derivatives where such dual functionality is compromised. This is a class-level inference supported by the specific reactivity of 3-(chloromethyl)pyrazoles.

Regioselective Utility
Class-level inference
C3-chloromethyl enables N1-substitution while retaining free N2-H for hydrogen bonding.
Supports regiochemical design review for metal-binding ligand synthesis.
Class-level inference; verify with specific derivatives.
Medicinal Chemistry Ligand Design Coordination Chemistry

Physicochemical Profile vs. Positional Isomer

The target compound exhibits a calculated aqueous solubility of 9.3 g/L at 25°C and moderate thermal stability with decomposition occurring above 200°C [REFS-1, REFS-2]. While direct comparative solubility data for the 4-chloromethyl positional isomer (CAS 955863-21-5) is unavailable, the isomer is noted to have no reported melting or boiling points, and its hydrochloride salt (CAS 1390655-08-9) is a liquid, indicating a significantly different physical state . This class-level inference suggests the 3-chloromethyl substitution pattern confers a more crystalline and stable solid-state form, which simplifies handling and purification compared to a potentially liquid or low-melting isomer.

Physicochemical Profile
Class-level inference
Solid crystalline (mp 60°C), solubility 9.3 g/L; comparator isomer data unreported, hydrochloride salt liquid.
Solid-state handling may differ from positional isomers; verify isomer-specific properties.
Physical state inference based on reported and missing data.
Pre-formulation Chemical Handling Stability Studies

Optimal Application Scenarios


Pyrazole-Based Ligands with Free N-H for Coordination

As demonstrated in Section 3, the C3-chloromethyl group enables nucleophilic substitution to install phosphine or thioether side chains while leaving the N2 hydrogen available for hydrogen bonding or metal coordination. This makes the compound ideal for constructing ligands in catalytic or bioinorganic chemistry applications where such dual functionality is essential [1].

Large-Scale Synthesis of 3-Functionalized Building Blocks

Given the established 'excellent overall yield' and 30-gram scale achievable in a two-day synthesis, 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole is the preferred starting material for projects requiring significant quantities of 3-substituted pyrazole derivatives. Its efficient preparation, relative to lower-yielding electrochemical alternatives, provides a clear procurement advantage for process and medicinal chemistry groups [1].

Nucleoside Analogs with Defined Cytostatic Profiles

The quantified, moderate cytostatic activity of chloromethyl-substituted pyrazole nucleosides against HeLa cells, as contrasted with the high activity of iodomethyl analogs, positions this compound as a key intermediate for generating nucleoside analogs with a specific potency window. This is valuable for exploring structure-activity relationships and developing therapeutics where a milder or more controlled biological effect is desired [1].

Application
Selection Property
Validation Focus
Coordination ligand design
Regioselective C3-chloromethyl with free N2-H hydrogen bonding capability
Metal-binding and hydrogen-bonding competence in target complexes
Preparative-scale 3-substituted pyrazole synthesis
Reported scalable two-step route with high throughput
Yield and purity reproducibility at multi-gram scale
Nucleoside analog SAR studies
Chloromethyl-derived cytostatic activity context
Cell-based potency differentiation against halogen-series analogs

Technical Documentation Hub

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38 linked technical documents
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